molecular formula C10H12Cl2FNO2 B6240484 methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride CAS No. 2375248-01-2

methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride

Cat. No.: B6240484
CAS No.: 2375248-01-2
M. Wt: 268.1
InChI Key:
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Description

Methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an amino group, a chloro-fluorophenyl group, and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-fluorobenzene and (2R)-2-amino-3-hydroxypropanoic acid.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Esterification: The amino acid undergoes esterification to form the propanoate ester.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro-fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate hydrochloride
  • Methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride
  • Methyl (2R)-2-amino-3-(5-bromo-2-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoate hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

2375248-01-2

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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